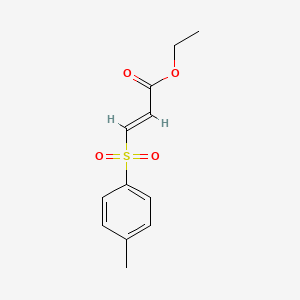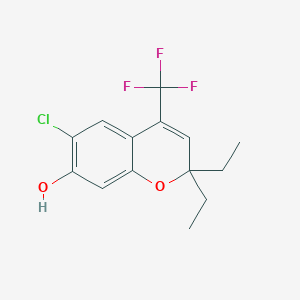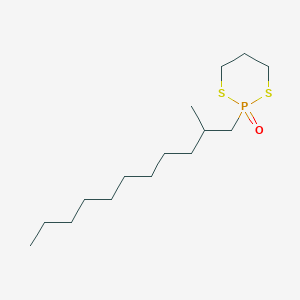
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one is an organophosphorus compound characterized by the presence of a dithiaphosphinan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one typically involves the reaction of 2-methylundecanol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds through the formation of intermediate thiophosphoryl compounds, which subsequently cyclize to form the dithiaphosphinan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted dithiaphosphinan derivatives.
Aplicaciones Científicas De Investigación
2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways involving phosphorus compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of parasitic infections.
Industry: Utilized as an additive in lubricants and as a stabilizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it can interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylundecanal: An aldehyde with similar structural features but different functional groups.
2-Methylundecanol: An alcohol that serves as a precursor in the synthesis of 2-(2-Methylundecyl)-1,3,2lambda~5~-dithiaphosphinan-2-one.
2-Methylundecyl sulfate: A sulfate ester with similar alkyl chain length but different functional groups.
Uniqueness
This compound is unique due to its dithiaphosphinan ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
651727-40-1 |
|---|---|
Fórmula molecular |
C15H31OPS2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
2-(2-methylundecyl)-1,3,2λ5-dithiaphosphinane 2-oxide |
InChI |
InChI=1S/C15H31OPS2/c1-3-4-5-6-7-8-9-11-15(2)14-17(16)18-12-10-13-19-17/h15H,3-14H2,1-2H3 |
Clave InChI |
OOXDHJKRZYJOKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C)CP1(=O)SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


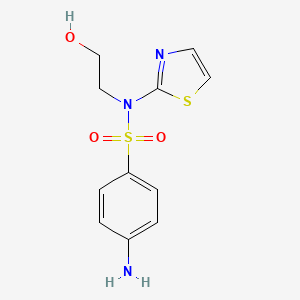
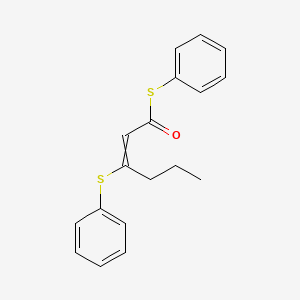
![ethyl (Z)-2-[(3-chloro-4-fluorophenyl)diazenyl]-3-hydroxybut-2-enoate](/img/structure/B12532885.png)
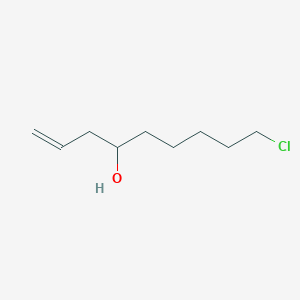

![6-[(4-Hydroxyanilino)methylidene]-2-{(E)-[(4-hydroxyphenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12532909.png)
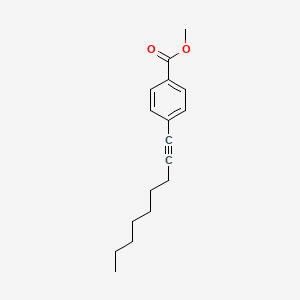
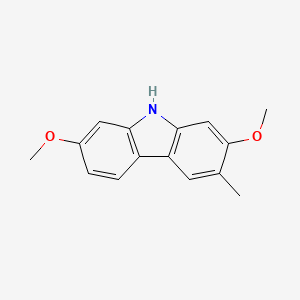

![2-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B12532936.png)
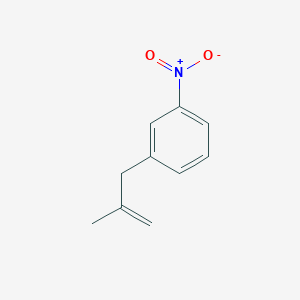
![Ethyl [(1S,5R)-1,5-dimethylcyclohex-2-en-1-yl]acetate](/img/structure/B12532948.png)
